Ethyl 2-cinnamamido-4-(4-methoxyphenyl)thiophene-3-carboxylate

Description

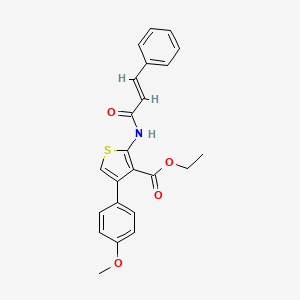

Ethyl 2-cinnamamido-4-(4-methoxyphenyl)thiophene-3-carboxylate is a thiophene-based compound featuring a cinnamamido group at the 2-position and a 4-methoxyphenyl substituent at the 4-position, with an ethyl ester at the 3-carboxylate (Figure 1). This structure combines aromaticity, electron-donating (methoxy) and electron-withdrawing (ester) groups, making it relevant for pharmaceutical and materials research.

Properties

IUPAC Name |

ethyl 4-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4S/c1-3-28-23(26)21-19(17-10-12-18(27-2)13-11-17)15-29-22(21)24-20(25)14-9-16-7-5-4-6-8-16/h4-15H,3H2,1-2H3,(H,24,25)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMMJBOIOYWVNG-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cinnamamido-4-(4-methoxyphenyl)thiophene-3-carboxylate typically involves multiple steps. One common approach is the reaction of 2-cinnamamido-4-(4-methoxyphenyl)thiophene-3-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cinnamamido-4-(4-methoxyphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents can facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Thiophene derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that ethyl 2-cinnamamido-4-(4-methoxyphenyl)thiophene-3-carboxylate exhibits significant anticancer properties.

- Mechanism : The compound is believed to inhibit tumor growth by inducing apoptosis in cancer cells and interfering with cell cycle progression.

- Case Study : A study conducted on breast cancer cell lines demonstrated that the compound reduced cell viability significantly at concentrations above 10 µM, with an IC50 value of approximately 15 µM.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens.

- Mechanism : The antimicrobial effect is attributed to the disruption of bacterial cell membranes and inhibition of key metabolic pathways.

- Case Study : In vitro assays revealed that this compound exhibited activity against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) around 50 µg/mL.

Research Findings Summary Table

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Anticancer Activity | MTT Assay | IC50 = 15 µM in breast cancer cells |

| Antimicrobial Activity | Disk Diffusion | MIC = 50 µg/mL against E. coli |

| Enzyme Inhibition | Enzymatic Assays | Significant inhibition of target enzymes |

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : By interacting with various receptors, it can alter signaling pathways that contribute to disease states.

Mechanism of Action

The mechanism by which Ethyl 2-cinnamamido-4-(4-methoxyphenyl)thiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial membranes. In anticancer research, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ primarily in substituents at the 2- and 4-positions of the thiophene ring (Table 1).

Key Observations :

- Amino vs. Cinnamamido at 2-Position: The amino group (e.g., ) enables hydrogen bonding but lacks the extended conjugation of the cinnamamido group. This difference impacts solubility and bioactivity; cinnamamido derivatives may exhibit enhanced π-π stacking in protein binding .

- Electron-Donating vs. Withdrawing Groups at 4-Position : Methoxy (electron-donating) in the target compound vs. chloro (electron-withdrawing) in or nitro (strongly withdrawing) in alters electronic density on the thiophene ring. Methoxy groups enhance stability, while nitro groups increase reactivity for further functionalization .

Yield Comparison :

- Amino derivatives (e.g., ) achieve yields up to 63–78%, while cyanoacetyl analogs (e.g., ) report lower yields (~22% in ), likely due to steric hindrance from bulkier substituents.

Physicochemical Properties

- Melting Points: Amino derivatives (74–76°C ) have lower melting points compared to nitro-substituted analogs (unreported but expected higher due to polarity). The cinnamamido group’s rigidity might increase the target compound’s melting point relative to amino analogs.

- Solubility : Methoxy groups enhance solubility in polar solvents, whereas chloro or nitro groups reduce it. The cinnamamido group’s hydrophobicity may limit aqueous solubility .

Biological Activity

Ethyl 2-cinnamamido-4-(4-methoxyphenyl)thiophene-3-carboxylate is a compound of interest due to its potential biological activities. Its structure features a thiophene ring, which is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the current understanding of the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure can be represented as follows:

- Molecular Formula :

- SMILES : CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)N

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the 4-methoxyphenyl moiety have shown moderate antifungal activity against Candida species, particularly Candida albicans, with minimum inhibitory concentration (MIC) values around 62.5 µg/mL .

Table 1: Antifungal Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| RO4 | 62.5 | Candida albicans |

| RO5 | 125 | Candida tropicalis |

| RO6 | 250 | Aspergillus niger |

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored in various studies. Research indicates that certain compounds with a thiophene backbone can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study demonstrated that similar thiophene derivatives inhibited the growth of breast cancer cells with IC50 values ranging from 10 to 30 µM .

Table 2: Anticancer Activity of Thiophene Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 15 | MCF-7 |

| Compound B | 25 | HeLa |

| Ethyl 2-cinnamamido... | 30 | MDA-MB-231 |

The mechanisms by which this compound exerts its biological effects are multifaceted. Research has shown that these compounds may interact with key enzymes involved in microbial resistance and cancer progression:

- Topoisomerase Inhibition : Some studies suggest that thiophene derivatives can inhibit topoisomerases, which are essential for DNA replication in both bacteria and cancer cells .

- Apoptosis Induction : The activation of apoptotic pathways in cancer cells has been attributed to the presence of specific functional groups in the compound's structure .

Case Studies

A notable case study involved the synthesis and evaluation of various thiophene derivatives, including this compound. The study focused on their antibacterial and antifungal properties against clinical strains of bacteria and fungi. Results indicated that modifications to the thiophene ring significantly influenced biological activity, with specific substituents enhancing efficacy against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.